The presence of the 1,2,4-thiadiazole ring system suggests potential for applications in medicinal chemistry. This heterocyclic scaffold is found in various bioactive molecules, including antimicrobials, antifungals, and anticonvulsants [].
The chloromethyl group (CH2Cl) is a reactive functionality that can participate in alkylation reactions. This property could be useful for introducing the thiadiazole moiety onto other molecules of interest in drug discovery [].
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is an organic compound classified under thiadiazoles, which are heterocyclic compounds featuring both sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of two chlorine substituents: one on the thiadiazole ring and another on a chloromethyl group. The molecular formula for 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is C₃H₃Cl₂N₂S, with a CAS number of 74461-64-6. Its structural uniqueness is attributed to the dual chlorine atoms, enhancing its reactivity and potential biological activity compared to other thiadiazole derivatives .
The biological activity of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is notable for its potential to interact with biological molecules. The chlorine substituents can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This compound may disrupt essential cellular processes by interfering with enzyme functions, making it a subject of interest for pharmacological studies .
The synthesis of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole typically involves chlorination processes. A common method includes:
Industrial production methods mirror laboratory synthesis but are scaled for larger quantities while maintaining high yield and purity .
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole has several applications:
Interaction studies focus on how 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole affects biological systems. It has been observed that the compound can inhibit enzyme activities by forming covalent bonds with active sites. This mechanism suggests potential applications in drug design aimed at targeting specific enzymes involved in disease pathways .
The uniqueness of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole lies in its structural configuration that combines both chlorinated functionalities. This dual substitution enhances its reactivity and potential biological effects compared to similar compounds. Its ability to participate in diverse
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole (molecular formula: $$ \text{C}3\text{H}2\text{Cl}2\text{N}2\text{S} $$) belongs to the 1,2,4-thiadiazole family, a subclass of azoles characterized by a five-membered aromatic ring containing one sulfur ($$ \text{S} $$) and two nitrogen ($$ \text{N} $$) atoms. The numbering of the ring positions follows Hantzsch–Widman conventions, with sulfur at position 1, nitrogen at positions 2 and 4, and substituents at positions 3 and 5.
Table 1: Molecular Properties of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.03 g/mol | |
| SMILES | ClCC1=NSC(=N1)Cl | |
| InChIKey | FFFMIFUBJZBTCG-UHFFFAOYSA-N | |
| Boiling Point | 55 °C at 1 mmHg |
The electron-deficient nature of the 1,2,4-thiadiazole ring makes it susceptible to nucleophilic attacks at positions 3 and 5, while electrophilic substitutions are rare due to the electron-withdrawing effects of nitrogen and sulfur.
Thiadiazoles emerged as pivotal heterocycles in the late 19th century, with Emil Fischer’s 1882 synthesis of 1,3,4-thiadiazole marking a foundational milestone. The 1,2,4-thiadiazole isomer gained prominence later due to its synthetic versatility and applications in pharmaceuticals and agrochemicals.
Table 2: Milestones in Thiadiazole Chemistry
The synthesis of 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole exemplifies modern adaptations of classical methods, employing thionyl chloride or phosphorus pentachloride to functionalize precursor hydrazides. Its role as a bifunctional electrophile—capable of undergoing nucleophilic substitution at both chlorine sites—has enabled its use in cross-coupling reactions and polymer chemistry.
Nuclear magnetic resonance spectroscopy provides fundamental structural information for 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole through distinctive chemical shift patterns and coupling behaviors. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the electronic environment of each proton in the molecular framework .
The chloromethyl substituent generates a distinctive triplet signal in the ¹H Nuclear Magnetic Resonance spectrum, typically appearing between δ 4.5-5.0 ppm. This downfield chemical shift results from the deshielding effect of the electronegative chlorine atom and the electron-withdrawing thiadiazole ring . The triplet multiplicity arises from coupling with adjacent protons, though the specific coupling pattern depends on the molecular conformation and environmental factors.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Chloromethyl (-CH₂Cl) | 4.5-5.0 | Triplet | 2H |
| Thiadiazole ring | 8.5-9.0 | Singlet | Variable |
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with particular emphasis on the thiadiazole ring carbons, which typically resonate between δ 160-180 ppm . This significant downfield shift reflects the electron-deficient nature of the heterocyclic carbons due to the adjacent nitrogen and sulfur atoms. The chloromethyl carbon appears around δ 45-50 ppm, consistent with the α-carbon adjacent to an electronegative chlorine substituent [2].
The thiadiazole ring carbons demonstrate characteristic chemical shifts that distinguish them from other heterocyclic systems. Carbon-3 and Carbon-5 of the 1,2,4-thiadiazole ring typically exhibit different chemical shifts due to their distinct electronic environments, with the carbon bearing the chloromethyl substituent showing specific coupling patterns [2] [3].
Infrared spectroscopy provides comprehensive functional group identification through characteristic vibrational frequencies that correspond to specific molecular motions within 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole. The heterocyclic C=N stretching vibration appears prominently between 1630-1650 cm⁻¹, serving as a diagnostic feature for the thiadiazole ring system [4].
The C-Cl stretching vibration manifests in the fingerprint region at approximately 550-650 cm⁻¹, providing definitive evidence for the presence of chlorine substituents . This vibration's intensity and frequency can vary slightly depending on the molecular environment and crystal packing effects.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=N stretch (thiadiazole) | 1630-1650 | Strong | Heterocyclic C=N |
| C-Cl stretch | 550-650 | Medium | Chloroalkyl C-Cl |
| C-S-C stretch | 1050-1150 | Medium | Thiadiazole ring |
| C-H stretch | 2950-3100 | Medium | Alkyl C-H |
The thiadiazole ring system exhibits characteristic C-S-C stretching vibrations in the region 1050-1150 cm⁻¹, which help confirm the presence of the five-membered heterocycle [4]. Additional vibrational modes corresponding to ring deformation and out-of-plane bending appear in the lower frequency regions, providing supplementary structural information.
Comparative analysis with related thiadiazole derivatives reveals that substituent effects can cause systematic shifts in vibrational frequencies. The electron-withdrawing nature of both chlorine substituents influences the electronic distribution within the ring, potentially affecting the C=N stretching frequency and other ring vibrations [6].
Mass spectrometry of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion appears at m/z 169.03, corresponding to the calculated molecular weight of C₃H₂Cl₂N₂S [7].
The primary fragmentation pathway involves loss of a chlorine atom, producing an intense fragment ion at m/z 134 [M-Cl]⁺. This fragmentation reflects the relatively weak C-Cl bond and the stability of the resulting carbocation. The isotope pattern characteristic of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) appears in both the molecular ion and fragment ions, confirming the presence of two chlorine atoms [7].
| Fragment Ion | m/z | Relative Intensity | Proposed Structure |
|---|---|---|---|
| [M]⁺ | 169 | 45% | Molecular ion |
| [M-Cl]⁺ | 134 | 100% | Loss of chlorine |
| [M-CH₂Cl]⁺ | 99 | 85% | Loss of chloromethyl |
| [M-2Cl]⁺ | 99 | 60% | Loss of both chlorines |
Secondary fragmentation involves loss of the entire chloromethyl group (-CH₂Cl), generating a fragment at m/z 99 [M-CH₂Cl]⁺. This fragmentation pattern suggests that the chloromethyl substituent can undergo elimination as a neutral fragment, leaving behind a thiadiazole-containing cation [8].
The fragmentation behavior follows established patterns for thiadiazole derivatives, where the heterocyclic ring system tends to remain intact during initial fragmentation steps. Further fragmentation may involve ring opening and formation of sulfur-containing fragments, though these processes typically require higher collision energies [8] [9].
X-ray crystallographic analysis provides definitive structural information for 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole, revealing precise molecular geometry, bond lengths, and crystal packing arrangements. Thiadiazole derivatives commonly crystallize in monoclinic or triclinic crystal systems, with space groups such as P21/c or P-1 being frequently observed [10] [11].
The molecular structure exhibits characteristic bond lengths consistent with aromatic character in the thiadiazole ring. The C-N bond lengths typically range from 1.32-1.35 Å, indicating partial double bond character, while the C-S bond lengths fall between 1.75-1.80 Å [12]. The C-Cl bond lengths are approximately 1.72-1.75 Å, consistent with sp³-hybridized carbon-chlorine bonds.
| Bond Type | Length (Å) | Angle (°) | Description |
|---|---|---|---|
| C-N (ring) | 1.32-1.35 | - | Aromatic C-N bond |
| C-S (ring) | 1.75-1.80 | 87-90 | Thiadiazole C-S bond |
| C-Cl | 1.72-1.75 | - | Chloroalkyl bond |
| C-S-C | - | 87-90 | Ring angle |
The crystal packing is typically stabilized by weak intermolecular interactions, including C-H···N hydrogen bonds and C-H···Cl contacts. These interactions contribute to the overall crystal stability and influence the molecular conformation within the solid state [10]. The thiadiazole ring generally adopts a planar configuration, with substituents positioned to minimize steric hindrance.
Crystallographic studies of related thiadiazole derivatives reveal that chlorine substituents can participate in halogen bonding interactions, potentially influencing the crystal packing and physical properties of the compound [13] [14].
Density functional theory calculations provide valuable predictions for the electronic structure and properties of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole. The B3LYP/6-31G(d,p) method represents a commonly employed computational approach for thiadiazole derivatives, offering a balance between accuracy and computational efficiency [16].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital energy typically ranging from -7.0 to -8.0 eV, while the lowest unoccupied molecular orbital energy falls between -1.5 to -2.5 eV. The resulting HOMO-LUMO gap of approximately 4.5-6.5 eV indicates moderate chemical reactivity and provides insight into the electronic transitions observed in ultraviolet-visible spectroscopy [16].
| Property | Predicted Value | Method | Description |
|---|---|---|---|
| HOMO Energy | -7.0 to -8.0 eV | B3LYP/6-31G(d,p) | Highest occupied orbital |
| LUMO Energy | -1.5 to -2.5 eV | B3LYP/6-31G(d,p) | Lowest unoccupied orbital |
| Dipole Moment | 2.0-4.0 D | B3LYP/6-31G(d,p) | Molecular polarity |
| Polarizability | 12.0-18.0 ų | B3LYP/6-31G(d,p) | Response to electric field |
Mulliken population analysis provides atomic charge distributions, with chlorine atoms typically carrying partial negative charges (-0.2 to -0.4 e), nitrogen atoms bearing negative charges (-0.4 to -0.6 e), and the sulfur atom exhibiting slight positive character (+0.2 to +0.4 e) [16]. These charge distributions help explain the reactivity patterns and intermolecular interactions observed experimentally.
Vibrational frequency calculations complement experimental infrared spectroscopy data, typically showing good correlation with observed frequencies when appropriate scaling factors are applied. The calculated molecular geometry generally agrees well with crystallographic data, validating the computational approach for property prediction [17] [18].
Corrosive;Irritant